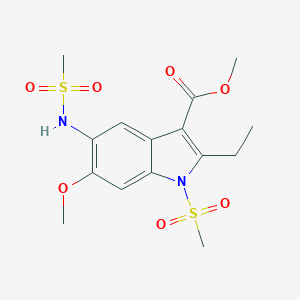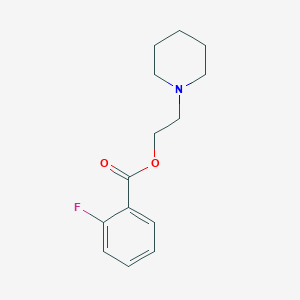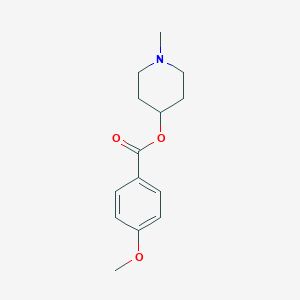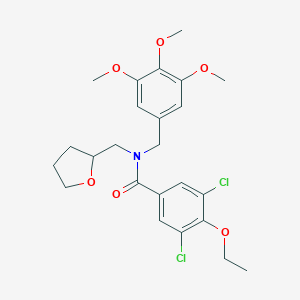
Methyl 2-ethyl-5-(methanesulfonamido)-6-methoxy-1-methylsulfonylindole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-ethyl-5-(methanesulfonamido)-6-methoxy-1-methylsulfonylindole-3-carboxylate, also known as EMIQ, is a chemical compound that has been extensively studied for its potential therapeutic applications. The compound is a derivative of indole, which is a naturally occurring organic compound found in plants and animals. EMIQ has been shown to possess various biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.
Wirkmechanismus
The mechanism of action of Methyl 2-ethyl-5-(methanesulfonamido)-6-methoxy-1-methylsulfonylindole-3-carboxylate is not fully understood. However, it has been suggested that the compound exerts its biological effects by inhibiting the activity of various enzymes and signaling pathways that are involved in inflammation and oxidative stress. Methyl 2-ethyl-5-(methanesulfonamido)-6-methoxy-1-methylsulfonylindole-3-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. Methyl 2-ethyl-5-(methanesulfonamido)-6-methoxy-1-methylsulfonylindole-3-carboxylate has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant defense mechanisms.
Biochemical and Physiological Effects
Methyl 2-ethyl-5-(methanesulfonamido)-6-methoxy-1-methylsulfonylindole-3-carboxylate has been shown to possess various biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), in vitro and in vivo. Methyl 2-ethyl-5-(methanesulfonamido)-6-methoxy-1-methylsulfonylindole-3-carboxylate has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress. In addition, Methyl 2-ethyl-5-(methanesulfonamido)-6-methoxy-1-methylsulfonylindole-3-carboxylate has been shown to reduce the expression of matrix metalloproteinases (MMPs), which are enzymes involved in tissue degradation.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-ethyl-5-(methanesulfonamido)-6-methoxy-1-methylsulfonylindole-3-carboxylate has several advantages for lab experiments. The compound is stable under normal laboratory conditions and can be easily synthesized using standard organic chemistry techniques. Methyl 2-ethyl-5-(methanesulfonamido)-6-methoxy-1-methylsulfonylindole-3-carboxylate is also relatively inexpensive compared to other compounds with similar biological activities. However, there are also some limitations to using Methyl 2-ethyl-5-(methanesulfonamido)-6-methoxy-1-methylsulfonylindole-3-carboxylate in lab experiments. The compound has low solubility in water, which can make it difficult to administer in vivo. In addition, the compound has low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on Methyl 2-ethyl-5-(methanesulfonamido)-6-methoxy-1-methylsulfonylindole-3-carboxylate. One area of research is the development of novel drug delivery systems to improve the bioavailability of the compound. Another area of research is the investigation of the potential anti-cancer properties of Methyl 2-ethyl-5-(methanesulfonamido)-6-methoxy-1-methylsulfonylindole-3-carboxylate. Recent studies have shown that Methyl 2-ethyl-5-(methanesulfonamido)-6-methoxy-1-methylsulfonylindole-3-carboxylate has potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. Further studies are needed to elucidate the mechanism of action of Methyl 2-ethyl-5-(methanesulfonamido)-6-methoxy-1-methylsulfonylindole-3-carboxylate against cancer cells and to evaluate its potential as a cancer therapeutic. Finally, the potential use of Methyl 2-ethyl-5-(methanesulfonamido)-6-methoxy-1-methylsulfonylindole-3-carboxylate in combination with other drugs for the treatment of various diseases should be investigated.
Synthesemethoden
The synthesis of Methyl 2-ethyl-5-(methanesulfonamido)-6-methoxy-1-methylsulfonylindole-3-carboxylate involves several steps, including the reaction of 2-ethyl-5-nitroindole with methanesulfonamide, followed by reduction of the nitro group to an amino group using palladium on carbon catalyst and hydrogen gas. The resulting compound is then treated with methylsulfonyl chloride and triethylamine to yield Methyl 2-ethyl-5-(methanesulfonamido)-6-methoxy-1-methylsulfonylindole-3-carboxylate. The synthesis of Methyl 2-ethyl-5-(methanesulfonamido)-6-methoxy-1-methylsulfonylindole-3-carboxylate is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
Methyl 2-ethyl-5-(methanesulfonamido)-6-methoxy-1-methylsulfonylindole-3-carboxylate has been extensively studied for its potential therapeutic applications. The compound has been shown to possess anti-inflammatory properties, which make it a promising candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, and asthma. Methyl 2-ethyl-5-(methanesulfonamido)-6-methoxy-1-methylsulfonylindole-3-carboxylate has also been shown to possess antioxidant properties, which make it a potential candidate for the prevention and treatment of various oxidative stress-related diseases, such as cardiovascular disease, cancer, and neurodegenerative diseases.
Eigenschaften
Produktname |
Methyl 2-ethyl-5-(methanesulfonamido)-6-methoxy-1-methylsulfonylindole-3-carboxylate |
|---|---|
Molekularformel |
C15H20N2O7S2 |
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
methyl 2-ethyl-5-(methanesulfonamido)-6-methoxy-1-methylsulfonylindole-3-carboxylate |
InChI |
InChI=1S/C15H20N2O7S2/c1-6-11-14(15(18)24-3)9-7-10(16-25(4,19)20)13(23-2)8-12(9)17(11)26(5,21)22/h7-8,16H,6H2,1-5H3 |
InChI-Schlüssel |
LXOVXAKFVCYYEH-UHFFFAOYSA-N |
SMILES |
CCC1=C(C2=CC(=C(C=C2N1S(=O)(=O)C)OC)NS(=O)(=O)C)C(=O)OC |
Kanonische SMILES |
CCC1=C(C2=CC(=C(C=C2N1S(=O)(=O)C)OC)NS(=O)(=O)C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-(4-bromophenyl)-3-pyridin-3-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B257332.png)





![6-(3-Bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257343.png)


![N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B257350.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-3-isoxazolecarboxamide](/img/structure/B257351.png)
![5-bromo-2-(ethylsulfonyl)-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B257352.png)
